1-[1-(2,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine
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Overview
Description
1-[1-(2,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine is a compound characterized by its unique cyclobutyl structure attached to a dichlorophenyl group
Preparation Methods
The synthesis of 1-[1-(2,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a substitution reaction, often using a halogenated benzene derivative.
Introduction of the Butylamine Group: The final step involves the attachment of the butylamine group through an amination reaction.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-[1-(2,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to direct the reaction pathways. Major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
1-[1-(2,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[1-(2,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets. The dichlorophenyl group may interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-[1-(2,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine include:
1-(2,4-Dichlorophenyl)cyclobutylmethanamine: Similar structure but lacks the butylamine group.
1-(2,4-Dichlorophenyl)cyclobutylamine: Similar but with different substituents on the cyclobutyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C15H21Cl2N |
---|---|
Molecular Weight |
286.2 g/mol |
IUPAC Name |
1-[1-(2,4-dichlorophenyl)cyclobutyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C15H21Cl2N/c1-10(2)8-14(18)15(6-3-7-15)12-5-4-11(16)9-13(12)17/h4-5,9-10,14H,3,6-8,18H2,1-2H3 |
InChI Key |
KZBDSUIDWXPGNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=C(C=C(C=C2)Cl)Cl)N |
Origin of Product |
United States |
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